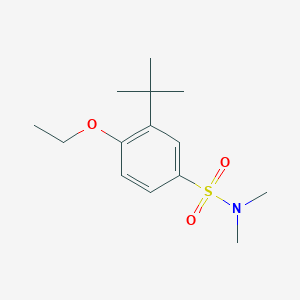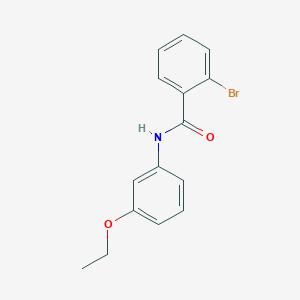![molecular formula C20H21N3O3 B4577632 3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4577632.png)
3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
説明
Synthesis Analysis
The synthesis of complex molecules similar to the subject compound often involves multi-step reactions that can include the formation of pyrazole derivatives as intermediates. For instance, the synthesis of ω-heterocyclic amino acids from carboxy lactams through ring-chain-transformation illustrates the type of synthetic approach that could be applied to the target molecule (Singh et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds containing pyrazole rings has been extensively studied, revealing how hydrogen bonding and other intermolecular interactions influence their crystalline structures. For example, studies on hydrogen-bonded chains and sheets in related compounds provide insight into how such interactions can affect the molecular conformation and stability of the compound under investigation (Portilla et al., 2007).
Chemical Reactions and Properties
Compounds containing pyrazole and carboxylic acid functionalities engage in a variety of chemical reactions, influenced by their electronic and structural properties. The reactivity of such compounds can be explored through studies on their ability to undergo transformations such as cyclization, substitution, and addition reactions, which are central to their chemical behavior and application potential.
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments. Investigations into related compounds, such as the study of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes, shed light on how structural features influence these properties (Tao et al., 2019).
科学的研究の応用
Pyrazole Derivatives in Heterocyclic Dye Synthesis
Pyrazole-based compounds have been explored for their applications in the synthesis of heterocyclic dyes. A study demonstrated the use of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid as a coupling component to produce carboxylic pyrazolone-based mono-/bi-heterocyclic dyes. These dyes exhibited significant shifts in their absorption maxima depending on the substituent effects on aromatic rings and the type of heterocyclic rings involved. Such dyes have potential applications in materials science and dye-sensitized solar cells due to their unique optical properties (Tao et al., 2019).
Catalysis and Chemical Synthesis
N-Heterocyclic carbenes, derived from pyrazole-containing compounds, have been identified as effective catalysts in various chemical reactions. For example, they have been used to catalyze the generation of homoenolate species from alpha,beta-unsaturated aldehydes, leading to the synthesis of pyrazolidinones. Such catalytic activities are crucial for advancing synthetic methodologies, potentially enabling the development of new pharmaceuticals and materials (Chan & Scheidt, 2008).
Inhibition Studies on Carbonic Anhydrase Isoforms
Pyrazole derivatives have been synthesized and investigated for their inhibitory potential against various isoforms of carbonic anhydrases. These studies are important for understanding enzyme function and for the development of therapeutic agents against diseases where carbonic anhydrase activity is implicated (Sitaram et al., 2014).
Development of Constrained Heterocyclic γ-Amino Acids
Research has also focused on the synthesis of constrained heterocyclic γ-amino acids using pyrazole derivatives, which are valuable for mimicking the secondary structures of proteins. These compounds have applications in drug design and the study of protein-protein interactions, offering a route to novel therapeutics and biochemical tools (Mathieu et al., 2015).
特性
IUPAC Name |
3-[[1-[(4-methylphenyl)methyl]pyrazol-3-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12-2-4-13(5-3-12)11-23-9-8-16(22-23)21-19(24)17-14-6-7-15(10-14)18(17)20(25)26/h2-9,14-15,17-18H,10-11H2,1H3,(H,25,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOXSNWBJMKDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3C4CC(C3C(=O)O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4577563.png)
![methyl 2-[(2-cyano-3-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4577564.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4577570.png)
![7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4577577.png)

![2-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4577596.png)
![4-(2-furylmethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4577597.png)
![3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4577607.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4577618.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4577624.png)
![3,3'-thiobis[N-(4-acetylphenyl)propanamide]](/img/structure/B4577639.png)
![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4577658.png)